molecular formula C17H11N3O2 B14706763 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25505-99-1

4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B14706763
CAS No.: 25505-99-1
M. Wt: 289.29 g/mol
InChI Key: LBUYGKIHAVPWJS-UHFFFAOYSA-N
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Description

4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of oxazolo-pyridazinones. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring, with phenyl groups attached at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-diphenylpyridazin-3(2H)-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical properties.

    Substitution: The phenyl groups attached to the oxazole-pyridazine core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one: Similar in structure but with a single phenyl group.

    3-Methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one: Contains a methyl group in addition to the phenyl groups.

    4-(4-Methoxyphenyl)-6H,7H-[1,2]oxazolo[3,4-d]pyridazin-7-one: Features a methoxy group on the phenyl ring .

Uniqueness

4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one stands out due to its dual phenyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

25505-99-1

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C17H11N3O2/c21-17-16-14(11-22-19-16)15(12-7-3-1-4-8-12)18-20(17)13-9-5-2-6-10-13/h1-11H

InChI Key

LBUYGKIHAVPWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=NOC=C23)C4=CC=CC=C4

Origin of Product

United States

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